Cas no 1805331-83-2 (2-Amino-4-(difluoromethyl)-3-hydroxypyridine-5-carboxaldehyde)

2-Amino-4-(difluoromethyl)-3-hydroxypyridine-5-carboxaldehyde structure
1805331-83-2 structure
Product name:2-Amino-4-(difluoromethyl)-3-hydroxypyridine-5-carboxaldehyde
CAS No:1805331-83-2
MF:C7H6F2N2O2
MW:188.131548404694
CID:4917022

2-Amino-4-(difluoromethyl)-3-hydroxypyridine-5-carboxaldehyde Chemical and Physical Properties

Names and Identifiers

    • 2-Amino-4-(difluoromethyl)-3-hydroxypyridine-5-carboxaldehyde
    • Inchi: 1S/C7H6F2N2O2/c8-6(9)4-3(2-12)1-11-7(10)5(4)13/h1-2,6,13H,(H2,10,11)
    • InChI Key: QNYCVTSHOOEVCA-UHFFFAOYSA-N
    • SMILES: FC(C1=C(C(N)=NC=C1C=O)O)F

Computed Properties

  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 2
  • Complexity: 191
  • Topological Polar Surface Area: 76.2
  • XLogP3: 0.2

2-Amino-4-(difluoromethyl)-3-hydroxypyridine-5-carboxaldehyde Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Alichem
A024005290-1g
2-Amino-4-(difluoromethyl)-3-hydroxypyridine-5-carboxaldehyde
1805331-83-2 97%
1g
$1,612.80 2022-04-01
Alichem
A024005290-500mg
2-Amino-4-(difluoromethyl)-3-hydroxypyridine-5-carboxaldehyde
1805331-83-2 97%
500mg
$1,078.00 2022-04-01

2-Amino-4-(difluoromethyl)-3-hydroxypyridine-5-carboxaldehyde Related Literature

Additional information on 2-Amino-4-(difluoromethyl)-3-hydroxypyridine-5-carboxaldehyde

Introduction to 2-Amino-4-(difluoromethyl)-3-hydroxypyridine-5-carboxaldehyde (CAS No. 1805331-83-2) and Its Emerging Applications in Chemical Biology and Medicinal Chemistry

The compound 2-Amino-4-(difluoromethyl)-3-hydroxypyridine-5-carboxaldehyde (CAS No. 1805331-83-2) represents a fascinating scaffold with significant potential in the realms of chemical biology and medicinal chemistry. This heterocyclic aldehyde, characterized by its pyridine core substituted with an amino group, a difluoromethyl moiety, and a hydroxyl group, has garnered attention due to its structural versatility and functional reactivity. The presence of the aldehyde group at the 5-position provides a versatile handle for further derivatization, while the electron-withdrawing nature of the difluoromethyl group enhances its interaction with biological targets.

In recent years, the pharmaceutical industry has witnessed an increasing interest in small molecules that can modulate biological pathways through precise targeting. The difluoromethyl group, in particular, has been extensively studied for its ability to improve metabolic stability and binding affinity in drug candidates. This feature makes 2-Amino-4-(difluoromethyl)-3-hydroxypyridine-5-carboxaldehyde a promising candidate for the development of novel therapeutic agents. Its structural motif is reminiscent of several bioactive molecules that have shown efficacy in preclinical studies.

One of the most compelling aspects of this compound is its potential as a building block for more complex scaffolds. The pyridine ring is a privileged structure in medicinal chemistry, frequently found in approved drugs due to its ability to interact with biological targets through hydrogen bonding and hydrophobic effects. The combination of an amino group, a hydroxyl group, and an aldehyde functionality at strategic positions on the pyridine ring allows for diverse chemical transformations, enabling the synthesis of a wide array of derivatives with tailored biological activities.

Recent advances in computational chemistry have further highlighted the significance of this compound. Molecular modeling studies have suggested that 2-Amino-4-(difluoromethyl)-3-hydroxypyridine-5-carboxaldehyde can effectively interact with enzymes and receptors involved in critical disease pathways. For instance, preliminary docking studies have indicated potential binding to enzymes implicated in inflammation and cancer metabolism. These findings align with broader trends in drug discovery where computational tools are increasingly used to identify promising candidates before experimental validation.

The aldehyde functionality at the 5-position of the pyridine ring is particularly noteworthy as it serves as a versatile handle for further chemical modifications. This group can undergo condensation reactions with various nucleophiles, including amines and hydrazines, to form Schiff bases or hydrazones. These derivatives have been explored for their antimicrobial, anti-inflammatory, and anticancer properties. Moreover, the presence of both an amino group and a hydroxyl group provides additional opportunities for derivatization through salt formation or glycosylation strategies, expanding the structural diversity of potential drug candidates.

Emerging research also suggests that 2-Amino-4-(difluoromethyl)-3-hydroxypyridine-5-carboxaldehyde may find applications beyond traditional small-molecule drug discovery. Its unique structural features make it an attractive candidate for use as a chiral building block in asymmetric synthesis or as a ligand in catalytic systems. The difluoromethyl group, known for its role in enhancing enantioselectivity, could be particularly valuable in these contexts.

In conclusion, 2-Amino-4-(difluoromethyl)-3-hydroxypyridine-5-carboxaldehyde (CAS No. 1805331-83-2) represents a structurally intriguing compound with broad applications in chemical biology and medicinal chemistry. Its combination of functional groups—amino, hydroxyl, aldehyde, and difluoromethyl—makes it a versatile scaffold for synthesizing novel bioactive molecules. As computational methods continue to refine our understanding of molecular interactions, compounds like this are likely to play an increasingly important role in the development of next-generation therapeutics.

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